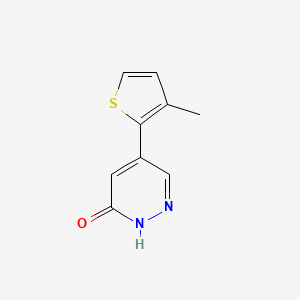
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate, also known as MOTC, is a chemical compound that has been widely used in scientific research. It belongs to the family of thiazole derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, it has been found to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and exhibit antimicrobial activity. Additionally, it has been found to modulate the expression of various genes involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, it is relatively easy to synthesize and has been found to exhibit low toxicity. However, one limitation of using Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate. One area of interest is the development of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate and to identify potential molecular targets. Finally, the synthesis of novel Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate derivatives with improved solubility and biological activity could also be an area of future research.
Métodos De Síntesis
The synthesis of Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate is a multi-step process that involves the reaction of oxalyl chloride with 2-aminothiazole to form 2-chloro-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid. This intermediate is then reacted with methanol and a base, such as triethylamine, to yield methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate has been extensively studied for its biological activities, including its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, it has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h5H,2-4H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQSJEUIZCSWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6633650.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)
![13,14-Dimethyl-12-oxa-14,16-diazatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaen-15-one](/img/structure/B6633664.png)
![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)


![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B6633714.png)
![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)